4-(3-fluorophenyl)-1H-imidazole hydrochloride
CAS No.:
Cat. No.: VC18094317
Molecular Formula: C9H8ClFN2
Molecular Weight: 198.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFN2 |
|---|---|
| Molecular Weight | 198.62 g/mol |
| IUPAC Name | 5-(3-fluorophenyl)-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H |
| Standard InChI Key | SKUFBPIGRVDKOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CN=CN2.Cl |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 4-(3-fluorophenyl)-1H-imidazole hydrochloride involves a multi-step process:
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Imidazole Ring Formation: 3-Fluorobenzaldehyde reacts with glyoxal and ammonium acetate in acidic media (e.g., acetic acid) to form the imidazole core.
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Hydrochloride Salt Formation: The freebase is treated with hydrochloric acid, yielding the water-soluble hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield (typically >70%) and purity (>95%). Key challenges include controlling regioselectivity during ring closure and minimizing byproducts like 2-substituted imidazoles.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Reactor | 65–75 | 90–95 | Low equipment cost |
| Continuous Flow | 80–85 | 95–98 | Scalability and reproducibility |
Chemical Properties and Reactivity
Physicochemical Characteristics
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Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to the hydrochloride salt .
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Stability: Stable under ambient conditions but sensitive to strong oxidizers and bases .
Reactivity Profiles
The compound undergoes three primary reactions:
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Oxidation: Hydrogen peroxide converts the imidazole ring to imidazolone derivatives.
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Reduction: Sodium borohydride reduces the fluorophenyl group to cyclohexyl analogs.
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Substitution: Nucleophilic aromatic substitution replaces fluorine with amines or thiols under basic conditions .
Biological Activity and Mechanisms
Antifungal Activity
4-(3-Fluorophenyl)-1H-imidazole hydrochloride disrupts fungal cell membranes by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. In vitro assays against Candida albicans show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole.
Table 2: Biological Activity Comparison
| Compound | Antifungal MIC (µg/mL) | FT Inhibition IC₅₀ (µM) |
|---|---|---|
| 4-(3-Fluorophenyl)-1H-imidazole HCl | 8–16 | 4.8 |
| Fluconazole | 2–4 | N/A |
| Tipifarnib | N/A | 0.6 |
Pharmacokinetics and Metabolic Stability
Absorption and Distribution
The hydrochloride salt enhances oral bioavailability (F = 55% in rats) compared to the freebase (F = 28%). Plasma protein binding is moderate (78%), with a volume of distribution of 1.2 L/kg.
Metabolism
In human liver microsomes (HLMs), 90% of the parent compound remains after 120 minutes, indicating superior metabolic stability over non-fluorinated analogs . Primary metabolites result from hydroxylation at the phenyl ring (M1) and imidazole N-methylation (M2) .
Applications in Drug Development
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Structural analogs of this compound demonstrate IDO inhibition (IC₅₀ = 4.8 µM), potentiating antitumor immune responses by preventing tryptophan depletion in the tumor microenvironment .
GABA-A Receptor Modulation
2-(4-Fluorophenyl)-1H-benzimidazole derivatives, sharing structural motifs with the subject compound, act as positive allosteric modulators at the α1/γ2 interface of GABA-A receptors . These derivatives exhibit enhanced metabolic stability (90% parent remaining after 120 minutes in HLMs) .
Future Directions
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Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance FT inhibition potency .
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Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could synergize immune-mediated anticancer effects .
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In Vivo Studies: Long-term toxicity and efficacy evaluations in murine models are needed to advance preclinical development.
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